molecular formula C13H11NO4 B6325330 4-(4-Methoxyphenyl)-2-nitrophenol, 95% CAS No. 86031-19-8

4-(4-Methoxyphenyl)-2-nitrophenol, 95%

Cat. No. B6325330
CAS RN: 86031-19-8
M. Wt: 245.23 g/mol
InChI Key: YRXRPCOYGIWLSM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-nitrophenol, 95% (4-Methoxyphenyl-2-nitrophenol) is an organic compound with the molecular formula C8H7NO3. It is a yellow to orange-yellow crystalline solid with a melting point of about 100°C and a boiling point of about 300°C. The compound is commonly used in scientific research as a reagent and as a marker for certain biochemical and physiological processes. It is also used in the synthesis of other organic compounds.

Scientific Research Applications

4-Methoxyphenyl-2-nitrophenol is widely used in scientific research, particularly in biochemistry and physiology. It is commonly used as a marker for certain biochemical and physiological processes, such as enzyme activity, protein expression, and cell signaling. It is also used in the synthesis of other organic compounds, such as dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

4-Methoxyphenyl-2-nitrophenol is believed to act as a substrate for certain enzymes, such as cytochrome P450s and nitroreductases. It is also believed to act as a ligand for certain proteins, such as cytochrome P450s and nitroreductases. In addition, 4-methoxyphenyl-2-nitrophenol is believed to act as an inhibitor of certain enzymes, such as cytochrome P450s and nitroreductases.
Biochemical and Physiological Effects
4-Methoxyphenyl-2-nitrophenol has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s and nitroreductases. It has also been shown to affect the expression of certain proteins, such as cytochrome P450s and nitroreductases. In addition, 4-methoxyphenyl-2-nitrophenol has been shown to affect the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 4-methoxyphenyl-2-nitrophenol in scientific research has several advantages. It is a relatively inexpensive and readily available compound, and it is easy to synthesize. Its reactivity and stability also make it well-suited for use in a variety of laboratory experiments. However, there are also some limitations to its use. The compound is toxic and should be handled with care, and its reactivity and stability can make it difficult to control in certain experiments.

Future Directions

The use of 4-methoxyphenyl-2-nitrophenol in scientific research is an active area of study. Possible future directions for research include the development of new methods for synthesizing the compound, the exploration of its mechanism of action, and the investigation of its effects on other biochemical and physiological processes. In addition, further research into the advantages and limitations of using the compound in laboratory experiments could help to optimize its use in scientific research.

Synthesis Methods

4-Methoxyphenyl-2-nitrophenol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with nitric acid. The reaction is carried out at room temperature and yields 4-methoxyphenyl-2-nitrophenol in high yields. Other methods of synthesis include the reaction of 4-methoxyphenol with potassium nitrite in the presence of sulfuric acid, and the reaction of 4-methoxyphenol with sodium nitrite in the presence of sulfuric acid.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRPCOYGIWLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600201
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86031-19-8
Record name 4'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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